molecular formula C10H10Cl2W 10* B077413 Cyclopenta-1,3-diene;dichlorotungsten CAS No. 12184-26-8

Cyclopenta-1,3-diene;dichlorotungsten

Cat. No.: B077413
CAS No.: 12184-26-8
M. Wt: 376.9 g/mol
InChI Key: ZNZLXYIBJJJQAH-UHFFFAOYSA-L
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Description

Cyclopenta-1,3-diene;dichlorotungsten is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a tungsten-based organometallic complex that has been found to exhibit various biochemical and physiological effects.

Scientific Research Applications

  • Anharmonic Thermochemistry

    • Cyclopenta-1,3-diene derivatives, such as 5-methylcyclopenta-1,3-diene and 5-ethylcyclopenta-1,3-diene, have been studied for their gas-phase thermochemical properties. These properties are important in combustion modeling. The study involved high-level ab initio quantum chemistry calculations to determine heat capacities and entropies, taking into account anharmonic molecular motions like internal rotations (Catoire et al., 2003).
  • Synthesis and Reactivity

    • Cyclopenta-1,3-diene has been utilized in reactions with chlorosulphonyl isocyanate, leading to the synthesis of N-chlorosulphonyl β-lactam, a key intermediate in organic synthesis. This reaction pathway demonstrates the versatility of cyclopenta-1,3-diene in chemical synthesis (Malpass & Tweddle, 1977).
  • Diels-Alder Reactions and Organic Synthesis

    • Cyclopenta-1,3-diene derivatives, such as 1,2,3,4-tetrachloro-5,5-dimethoxycyclopenta-1,3-diene, are excellent for Diels-Alder reactions with various dienophiles. These reactions produce norbornene derivatives, which are crucial building blocks for complex natural and non-natural product synthesis. The rigid framework of these products offers high selectivity and directionality for various substituents (Khan et al., 2000).
  • Photoluminescence Properties

    • Cyclopenta-1,3-diene derivatives have been studied for their photoluminescence properties. These derivatives display solvent-dependent fluorescence emissions and aggregation-induced emission enhancement (AIEE), with their photoluminescent properties influenced by intermolecular interactions and molecular stacking (Zhang et al., 2013).
  • pH Indicators

    • (Triphenylphosphoranylidene)cyclopenta-1,3-dienes, with stabilized zwitterionic resonance structures, have been applied as new pH indicators. These compounds exhibit strong colors with high extinction coefficients in the alkali pH range, demonstrating their potential use in various pH-sensitive applications (Nourmohammadian et al., 2007).

Mechanism of Action

The mechanism of action of cyclopenta-1,3-diene involves the formation of the cyclopentadienyl anion (Cp−), an important ligand in cyclopentadienyl complexes in organometallic chemistry .

Safety and Hazards

Cyclopenta-1,3-diene should be handled with care. Avoid dust formation, breathing mist, gas, or vapors. Avoid contact with skin and eyes. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Properties

IUPAC Name

cyclopenta-1,3-diene;dichlorotungsten
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C5H.2ClH.W/c2*1-2-4-5-3-1;;;/h2*1H;2*1H;/q2*-5;;;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNZLXYIBJJJQAH-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[CH-]1[C-]=[C-][C-]=[C-]1.[CH-]1[C-]=[C-][C-]=[C-]1.Cl[W]Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H2Cl2W-10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

12184-26-8
Record name NSC290075
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=290075
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

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